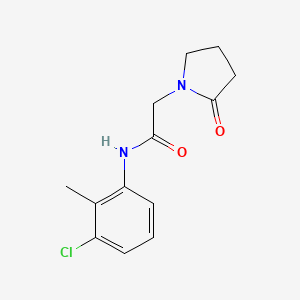
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CMA, is a chemical compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase and the modulation of the immune response. Histone deacetylase is an enzyme that plays a role in gene expression and is often overexpressed in cancer cells. By inhibiting this enzyme, this compound may help to prevent the growth and spread of cancer cells. Additionally, this compound may modulate the immune response by inhibiting the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, this compound has been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Additionally, further studies could investigate the mechanism of action of this compound in cancer, inflammation, and neurological disorders. Another area of research could focus on developing more soluble forms of this compound to improve its administration in lab experiments. Finally, clinical trials could be conducted to investigate the safety and efficacy of this compound in humans for therapeutic applications.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized through the reaction of 3-chloro-2-methylbenzoyl chloride with 2-pyrrolidone in the presence of a base such as triethylamine. The resulting product is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form this compound.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as an inhibitor of the enzyme histone deacetylase, which plays a role in the development and progression of cancer. Inflammation research has also shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9-10(14)4-2-5-11(9)15-12(17)8-16-7-3-6-13(16)18/h2,4-5H,3,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPBMHWBCPOEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

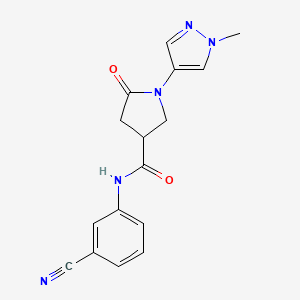
![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
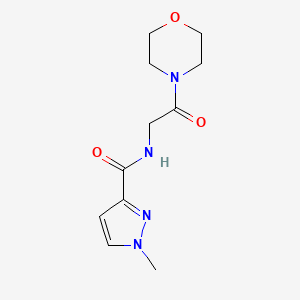
![4-(4-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644299.png)
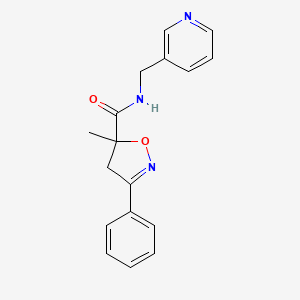
![N-(1-azabicyclo[2.2.2]octan-3-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7644317.png)
![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)

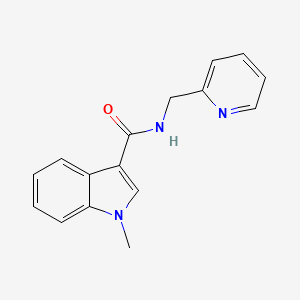
![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![2-Phenyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine](/img/structure/B7644380.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![3-(4-Methoxyphenethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7644401.png)